molecular formula C15H11FN2O2S B2794675 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 476297-71-9

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No. B2794675
CAS RN: 476297-71-9
M. Wt: 302.32
InChI Key: KVGCMFVSQHUHPH-UHFFFAOYSA-N
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Description

Compounds with the benzothiazole core, such as N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine , are known in the field of medicinal chemistry. They often exhibit biological activity and are used in drug discovery .


Synthesis Analysis

The synthesis of similar compounds, like substituted 6-fluorobenzothiazole diamides, involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high-resolution mass spectrometry, elemental analysis, and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically condensation reactions, as mentioned in the synthesis analysis .

Scientific Research Applications

Anti-Breast Cancer Agent

Benzothiazole derivatives have been synthesized over time, demonstrating numerous pharmacological properties such as anticancer . A new series of benzothiazole-phthalimide hybrids have been screened for their anticancer properties against two human breast cancer cell lines . The most active hybrid, compound 3h, has shown capability to damage the nuclear DNA, trigger the apoptotic process in the high metastatic MDA-MB-231 cells, and prevent cellular migration .

Antimicrobial Agent

The benzothiazole nucleus has been thoroughly explored due to its structural simplicity and ease of synthesis . The benzothiazole-phthalimide hybrids have been explored for their antibacterial and antifungal effects . Among the studied compounds, 3h showed the highest antimicrobial activity, both against gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .

Anti-Inflammatory Agent

Benzothiazole derivatives have been shown to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antioxidant Agent

Benzothiazole derivatives have also been found to possess antioxidant activities . This property could be beneficial in the treatment of diseases caused by oxidative stress.

Inhibition of Cholinergic Enzymes

A series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety have been synthesized and characterized . These compounds have shown significantly higher inhibitory activity on acetylcholinesterase than that of the standard drug rivastigmine . They are also promising inhibitors of butyrylcholinesterase, as some of the prepared compounds inhibit butyrylcholinesterase better than the internal standards rivastigmine and galanthamine .

Drug Repositioning

The benzothiazole nucleus is a major heterocyclic scaffold whose therapeutic potential has been thoroughly explored . The structural simplicity and ease of synthesis of benzothiazole derivatives make them ideal candidates for drug repositioning .

Mechanism of Action

The mechanism of action for these compounds can vary widely depending on the specific compound and its biological target. For example, ARN19702, a compound with a similar benzothiazole core, is an orally active, reversible N-acylethanolamine acid amidase (NAAA) inhibitor .

Safety and Hazards

Safety and hazard information would typically be provided in a compound’s Material Safety Data Sheet (MSDS). For example, N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine is classified as an irritant .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c1-20-11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGCMFVSQHUHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

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